molecular formula C19H15ClFN3O2 B3013176 2-(2-Chloro-6-fluorophenyl)-N-[2-(1-methyl-6-oxopyridazin-3-YL)phenyl]acetamide CAS No. 1428365-65-4

2-(2-Chloro-6-fluorophenyl)-N-[2-(1-methyl-6-oxopyridazin-3-YL)phenyl]acetamide

Cat. No. B3013176
CAS RN: 1428365-65-4
M. Wt: 371.8
InChI Key: RWDYVKFYMVIEGL-UHFFFAOYSA-N
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Description

The compound "2-(2-Chloro-6-fluorophenyl)-N-[2-(1-methyl-6-oxopyridazin-3-YL)phenyl]acetamide" is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. Acetamide derivatives have been studied extensively due to their diverse pharmacological properties, including their roles as thrombin inhibitors and kappa-opioid agonists . The presence of chloro and fluoro substituents on the phenyl ring, as well as the acetamide moiety, suggests that this compound could interact with biological targets through multiple non-covalent interactions.

Synthesis Analysis

The synthesis of acetamide derivatives typically involves the acylation of amines or the reaction of aniline derivatives with acylating agents such as acyl chlorides. For example, the synthesis of N-(2,6-dichloro-4-trifloromethylphenyl)acetamide was achieved through the reaction of the corresponding aniline with POCl3 in acetate . Similarly, the target compound could be synthesized by acylating the appropriate aniline derivative with a chloro-fluorophenyl acetate.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be elucidated using spectroscopic methods such as NMR and IR, as well as X-ray crystallography. For instance, the crystal structures of related acetamides have been determined, revealing the importance of hydrogen bonding and halogen interactions in the solid state . These structural analyses are crucial for understanding the conformational preferences of the molecules and their potential interactions with biological targets.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, depending on their substituents. The presence of reactive functional groups such as halogens can facilitate further chemical modifications. For example, halogenated acetamides could undergo nucleophilic substitution reactions, allowing for the introduction of additional pharmacophores or the formation of bioconjugates.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and polarity, are influenced by their molecular structure. The introduction of halogen atoms and other substituents can significantly alter these properties. Studies on related compounds have used methods like dipole moment measurements and quantum chemical calculations to investigate conformations and polarity . These properties are essential for the pharmacokinetics and bioavailability of the compounds.

Scientific Research Applications

  • Anti-inflammatory Activity : A study by Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide. These compounds demonstrated significant anti-inflammatory activity, which could be relevant for medical research and drug development (Sunder & Maleraju, 2013).

  • Metabolic Pathways in Herbicides : Research by Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides in liver microsomes. Understanding these metabolic pathways can provide insights into the environmental impact and safety of these compounds (Coleman et al., 2000).

  • Thrombin Inhibitors : A study by Lee et al. (2007) identified 2-(2-Chloro-6-fluorophenyl)acetamides as potent thrombin inhibitors. This is significant for medical research, particularly in the development of treatments for blood clotting disorders (Lee et al., 2007).

  • Bioactive Benzothiazolinone Acetamide Analogs : Mary et al. (2020) synthesized and studied various benzothiazolinone acetamide analogs, including compounds with structures related to 2-(2-Chloro-6-fluorophenyl)acetamides. These compounds were evaluated for their potential use in dye-sensitized solar cells and as ligands in cyclooxygenase 1 (COX1) (Mary et al., 2020).

  • Antimicrobial Agents : Parikh and Joshi (2014) investigated derivatives of 2-(5-aryl-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides and N-(4-chloro-3-fluorophenyl)-2-(5-aryl-1,3,4-oxadiazol-2-ylthio)acetamides for their antimicrobial properties. The study highlights the potential of such compounds in combating microbial infections (Parikh & Joshi, 2014).

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2/c1-24-19(26)10-9-17(23-24)12-5-2-3-8-16(12)22-18(25)11-13-14(20)6-4-7-15(13)21/h2-10H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDYVKFYMVIEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-6-fluorophenyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide

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